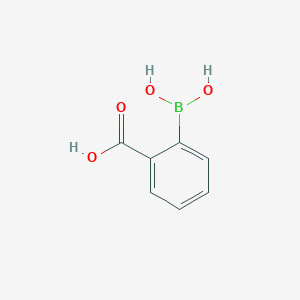

2-Carboxyphenylboronsäure

Übersicht

Beschreibung

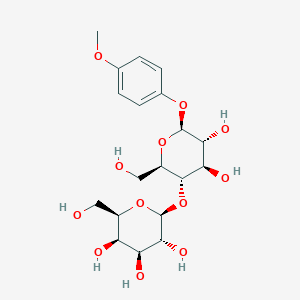

2-Carboxyphenylboronic acid is used in studies on a new class of carbohydrate-binding boronic acids called the boronophthalide . It is a sugar-binding boronic acid that is soluble and capable of complexing glycosides in neutral water .

Synthesis Analysis

A practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid and aqueous potassium permanganate under mild conditions has been reported .

Chemical Reactions Analysis

2-Carboxyphenylboronic acid has been used in the racemization of a range of enantiomerically pure secondary and tertiary alcohols . The process is postulated to proceed via reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate .

Physical and Chemical Properties Analysis

2-Carboxyphenylboronic acid is a white powder . It is soluble and capable of complexing glycosides in neutral water .

Wissenschaftliche Forschungsanwendungen

Amidierung von Carboxylgruppen

2-Carboxyphenylboronsäure: wurde zur bequemen Amidierung von Carboxylgruppen eingesetzt. Dieser Prozess ist bedeutsam, da er die Bildung von Amidbindungen ohne die Notwendigkeit zusätzlicher Katalysatoren oder Kupplungsreagenzien ermöglicht, was die Synthese verschiedener Verbindungen vereinfacht .

Katalyse in der Biomasseverwertung

Im Bereich der grünen Chemie dient This compound als effektiver Katalysator für die Umwandlung von biomassagewonnenen Zuckern in 5-Hydroxymethylfurfural. Diese Transformation ist entscheidend für die Produktion von Biokraftstoffen und anderen nachhaltigen Materialien .

Glucose-sensitive Polymere

Diese Verbindung findet Anwendung in der Entwicklung von glucose-sensitiven Polymeren. Diese Polymere sind besonders vielversprechend für ihre potenzielle Verwendung in selbstregulierten Insulin-Freigabe-Systemen, die die Diabetesbehandlung revolutionieren könnten .

Funktionalisierung magnetischer Nanopartikel

This compound: wurde zur Funktionalisierung magnetischer Nanopartikel eingesetzt. Diese Modifikation ist unerlässlich für die Entwicklung fortschrittlicher Materialien mit spezifischen magnetischen Eigenschaften, die in verschiedenen technologischen Anwendungen eingesetzt werden .

Suzuki-Kupplungsreaktionen

Die Verbindung ist auch in Suzuki-Kupplungsreaktionen von Bedeutung, die in der Synthese von Biarylverbindungen eine zentrale Rolle spielen. Diese Reaktionen werden in der pharmazeutischen Industrie weit verbreitet für die Herstellung komplexer organischer Moleküle verwendet .

Wundheilung und Tumortargeting

Schließlich wurden This compound-Konjugate für ihre Anwendungen in der Wundheilung und im Tumortargeting untersucht. Dies liegt an ihrer Fähigkeit, mit biologischen Systemen zu interagieren, wodurch ein Weg für die gezielte therapeutische Abgabe geschaffen wird .

Safety and Hazards

Zukünftige Richtungen

Phenylboronic acid derivatives, including 2-Carboxyphenylboronic acid, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They have been extensively studied as ligands for affinity chromatography for the purification of polyol compounds, including ribonucleic acid (RNA) . Optical and electrical chemosensing applications, such as those focusing on glucose detection, were the next research trend to emerge . Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies .

Wirkmechanismus

Target of Action

2-Carboxyphenylboronic acid is a boronic acid derivative that primarily targets the respiratory system . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of 2-Carboxyphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Carboxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It is known that boronic acid derivatives are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The result of the action of 2-Carboxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Action Environment

The action of 2-Carboxyphenylboronic acid is influenced by environmental factors such as pH and temperature. The compound is generally stable and can be stored at temperatures between 2-8°C . It should be noted that boronic acids and their esters are only marginally stable in water .

Biochemische Analyse

Biochemical Properties

2-Carboxyphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, where 2-Carboxyphenylboronic acid acts as a nucleophilic organic group .

Cellular Effects

For instance, phenylboronic acid-conjugated exosomes have been used to increase the loading efficiency of the anticancer drug doxorubicin, enhancing its cytotoxicity against cancer cells .

Molecular Mechanism

The molecular mechanism of 2-Carboxyphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Carboxyphenylboronic acid, as a nucleophilic organic group, is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

In the context of Suzuki–Miyaura cross-coupling reactions, the yield of the reaction can be influenced by the concentration of the boronic acid .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Eigenschaften

IUPAC Name |

2-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370068 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-19-1 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

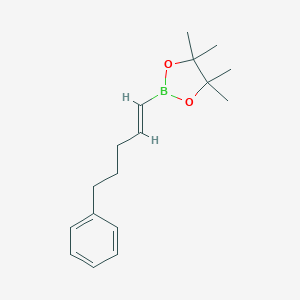

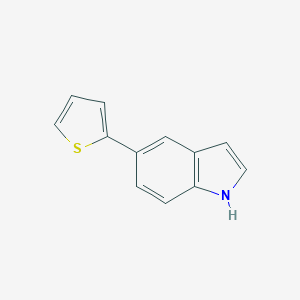

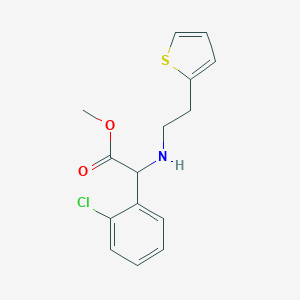

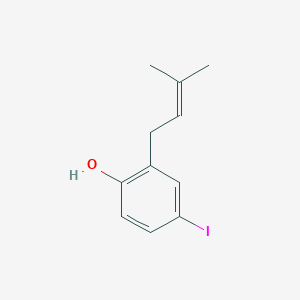

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

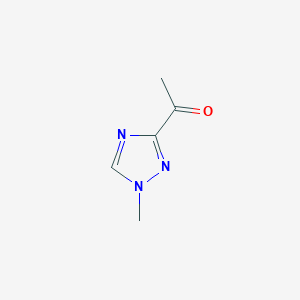

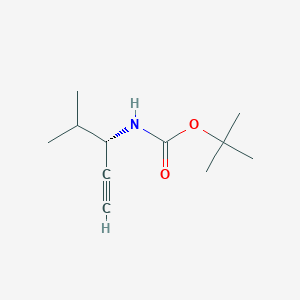

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)